molecular formula C22H14O B14170481 Dibenz(a,h)anthracen-1-ol CAS No. 4615-77-4

Dibenz(a,h)anthracen-1-ol

Cat. No.: B14170481
CAS No.: 4615-77-4
M. Wt: 294.3 g/mol
InChI Key: SYQAGIAAIJMPQS-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracen-1-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of five fused benzene rings and has the chemical formula C22H14O. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils. This compound is of significant interest due to its genotoxic properties, as it can intercalate into DNA and cause mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,h)anthracen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of anthracene derivatives, followed by oxidation to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale through the distillation of coal tar, which contains various PAHs, including this compound. The compound is then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,h)anthracen-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenz(a,h)anthracen-1-ol has several scientific research applications, including:

Mechanism of Action

Dibenz(a,h)anthracen-1-ol exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This intercalation can lead to mutations and genotoxic effects. The compound’s interaction with DNA is facilitated by its planar structure, allowing it to insert itself between the base pairs of the DNA helix . Additionally, its metabolites, such as diol-epoxides, can form covalent bonds with DNA, further contributing to its genotoxicity .

Comparison with Similar Compounds

Dibenz(a,h)anthracen-1-ol is similar to other PAHs, such as:

  • Dibenz(a,j)anthracene
  • Benzo(a)pyrene
  • Chrysene

Uniqueness

What sets this compound apart is its specific structure and the position of the hydroxyl group, which influences its reactivity and interaction with biological molecules. Its genotoxic properties are also more pronounced compared to some other PAHs, making it a compound of particular interest in studies related to mutagenesis and carcinogenesis .

Properties

CAS No.

4615-77-4

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

naphtho[1,2-b]phenanthren-1-ol

InChI

InChI=1S/C22H14O/c23-21-7-3-5-15-9-11-17-12-19-16(13-20(17)22(15)21)10-8-14-4-1-2-6-18(14)19/h1-13,23H

InChI Key

SYQAGIAAIJMPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=CC=C5)O

Origin of Product

United States

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